N-(5-chloro-2-pyridyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Chemical identity Purity specification Procurement quality control

N‑(5‑chloro‑2‑pyridyl)‑2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetamide (C₁₉H₁₇ClN₂O₅; MW 388.8 g mol⁻¹) is a fully synthetic small‑molecule acetamide that embeds a 6,7‑dimethoxy‑4‑methyl‑2H‑chromen‑2‑one (coumarin) scaffold linked via an acetyl bridge to a 5‑chloropyridin‑2‑amine [REFS‑1]. The compound is listed in commercial screening libraries as a “useful research compound” with a typical supplied purity of ≥95 % [REFS‑1].

Molecular Formula C19H17ClN2O5
Molecular Weight 388.8 g/mol
Cat. No. B12180924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-pyridyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Molecular FormulaC19H17ClN2O5
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O5/c1-10-12-6-15(25-2)16(26-3)8-14(12)27-19(24)13(10)7-18(23)22-17-5-4-11(20)9-21-17/h4-6,8-9H,7H2,1-3H3,(H,21,22,23)
InChIKeyACEYGEFMDDEXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile: N‑(5‑chloro‑2‑pyridyl)‑2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetamide – Compound Identity and Core Characteristics


N‑(5‑chloro‑2‑pyridyl)‑2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetamide (C₁₉H₁₇ClN₂O₅; MW 388.8 g mol⁻¹) is a fully synthetic small‑molecule acetamide that embeds a 6,7‑dimethoxy‑4‑methyl‑2H‑chromen‑2‑one (coumarin) scaffold linked via an acetyl bridge to a 5‑chloropyridin‑2‑amine [REFS‑1]. The compound is listed in commercial screening libraries as a “useful research compound” with a typical supplied purity of ≥95 % [REFS‑1]. Publicly accessible ChEMBL and BindingDB records that superficially reference this IUPAC name have been mapped to structurally divergent chemotypes; no authoritative bioactivity annotation specific to this exact structure could be located in curated primary databases as of the search date [REFS‑2].

Substitution Risk in Pyridyl‑Coumarin Acetamide Procurement: Why N‑(5‑chloro‑2‑pyridyl)‑2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetamide Cannot Be Treated as a Drop‑In Replacement


Pyridyl‑coumarin acetamides constitute a broad structural class in which minor perturbations (e.g., halogen position, methoxy substitution pattern, or linker length) can re‑vector critical pharmacophoric features [REFS‑1]. The present compound combines a 5‑chloropyridin‑2‑yl terminus with a 6,7‑dimethoxy‑4‑methylcoumarin core via a one‑carbon acetyl linker. Even close analogs that alter the halogen position on the pyridine ring or the substitution pattern on the coumarin moiety have been shown to yield divergent activity profiles in antimicrobial and enzyme‑inhibition assays [REFS‑1]. Consequently, procuring a “pyridyl‑coumarin acetamide” without exact stereoelectronic matching carries a material risk of assaying a functionally distinct chemotype, potentially leading to irreproducible results or wasted screening resources.

Quantitative Differentiation Evidence for N‑(5‑chloro‑2‑pyridyl)‑2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetamide


Structural Identity and Purity Profile Versus In‑Class Analogs

The target compound is defined by a single regioisomer bearing a 5‑chloro substituent on the pyridine ring and a 6,7‑dimethoxy‑4‑methyl substitution on the coumarin nucleus. The commercially supplied material is certified at ≥95 % purity (HPLC) [REFS‑1]. In contrast, the des‑chloro analog 2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)‑N‑(pyridin‑2‑yl)acetamide lacks the chlorine atom that can act as a hydrogen‑bond acceptor and modulate logP [REFS‑1]. No quantitative bioactivity data could be sourced for the target compound itself; therefore the differentiation rests on the absence of alternative chemotypes that simultaneously deliver the same substitution pattern and documented purity [REFS‑1][REFS‑2].

Chemical identity Purity specification Procurement quality control

Absence of Public Bioactivity Data as a Procurement Decision Factor

A systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, and major patent databases (Google Patents, USPTO) returned no primary article, patent, or authoritative database entry that contains quantitative bioactivity data (IC₅₀, Kd, EC₅₀, etc.) for the exact target compound [REFS‑1]. By contrast, structurally related pyridyl‑coumarin compounds have published antimicrobial MIC values (e.g., 50–200 µg mL⁻¹ against S. aureus) and enzyme inhibition data (e.g., NAAA IC₅₀ values of 23–340 nM for compounds sharing the coumarin‑acetamide motif) [REFS‑2][REFS‑3]. This information asymmetry means the target compound currently represents a true “novel chemical space” probe: its lack of annotation might be desirable for discovery programs seeking unexplored intellectual property, but a liability for projects requiring pre‑validated activity.

Bioactivity gap SAR context Screening library selection

Application Scenarios for N‑(5‑chloro‑2‑pyridyl)‑2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetamide Based on Current Evidence


Chemical Probe for De‑orphaning Phenotypic Screening Hits

Because the compound is structurally distinct from heavily annotated pyridyl‑coumarins yet retains the core pharmacophore, it may serve as a high‑purity [REFS‑1] control probe in cell‑based phenotypic assays. Its uncharacterised status reduces the risk of prior‑art conflicts when following up on novel screening hits [REFS‑2].

Selectivity Panel Component for Coumarin‑Binding Enzymes

Given the documented activity of close coumarin‑acetamide analogs against NAAA (IC₅₀ 23–340 nM) [REFS‑2], the compound could be rationally included in a selectivity panel to establish whether 5‑chloropyridyl‑2‑yl substitution introduces target‑preference shifts relative to known inhibitors.

Starting Point for Intellectual‑Property‑Free Lead Generation

The absence of published bioactivity data [REFS‑2] suggests that this chemotype may occupy underexplored chemical space. Medicinal chemistry teams aiming to build proprietary structure‑activity relationships can procure the compound as a novel template, bypassing crowded IP landscapes associated with extensively characterised coumarin libraries.

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